5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine
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Overview
Description
5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine is an organic compound that features a biphenyl group substituted with a methoxy and a methyl group, linked to an oxazole ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Oxazole Ring Formation: The biphenyl intermediate is then subjected to cyclization with appropriate reagents to form the oxazole ring.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Ammonia, primary amines, and other nucleophiles under reflux or room temperature conditions.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted oxazole derivatives.
Scientific Research Applications
5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,3,4-oxadiazol-2-amine: Similar in structure but with an oxadiazole ring instead of an oxazole ring.
(3-Methoxy-1,2-oxazol-5-yl)methanamine: Similar in structure but with a different substitution pattern on the oxazole ring.
Uniqueness
5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine is unique due to its specific substitution pattern on the biphenyl and oxazole rings, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[2-methoxy-5-(3-methylphenyl)phenyl]-1,3-oxazol-2-amine |
InChI |
InChI=1S/C17H16N2O2/c1-11-4-3-5-12(8-11)13-6-7-15(20-2)14(9-13)16-10-19-17(18)21-16/h3-10H,1-2H3,(H2,18,19) |
InChI Key |
JAVKDXNJLHLIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC)C3=CN=C(O3)N |
Origin of Product |
United States |
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